N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

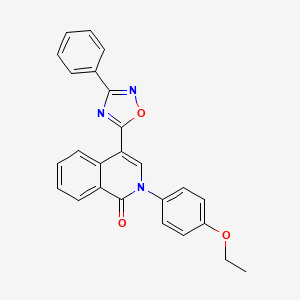

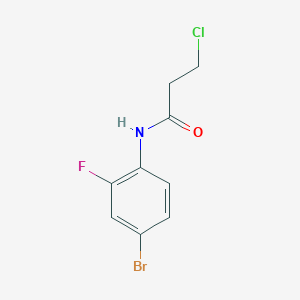

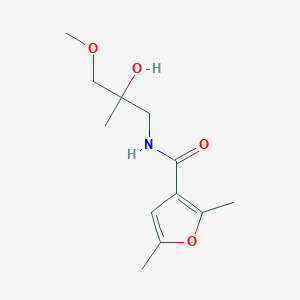

The compound “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains phenyl groups and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the oxadiazole ring attached to a phenyl ring at one end and a propanamide group at the other end. The phenyl rings could exhibit pi stacking due to the delocalized electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxadiazole ring could contribute to the compound’s stability and resistance to hydrolysis .Scientific Research Applications

Anticancer Activity

A series of substituted derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Most compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Antidepressant and Anticonvulsant Activities

Novel pyrazole derivatives evaluated for antidepressant activity showed significant effects compared to imipramine, a standard antidepressant drug. Additionally, some compounds exhibited remarkable anticonvulsant activity, providing protection against seizures induced in mice, indicating the therapeutic potential of these derivatives in neuropsychiatric disorders (Abdel‐Aziz et al., 2009).

Antimicrobial and Antioxidant Activities

Compounds derived from 1,3,4-oxadiazole showed significant antimicrobial activities against pathogens like Staphylococcus aureus. Additionally, some derivatives demonstrated potent antioxidant activity, suggesting their use in treating oxidative stress-related diseases (Karanth et al., 2019).

Optical and Material Science Applications

Derivatives containing the 1,3,4-oxadiazole ring have been utilized in developing blue light-emitting materials. These polymers exhibit high thermal stability, good film-forming ability, and significant fluorescence in the blue region, making them suitable for various applications in optoelectronic devices (Hamciuc et al., 2015).

Antiepileptic Activity

The anticonvulsant activities of limonene and citral-based 1,3,4-oxadiazole derivatives were investigated, revealing that structural modifications can lead to significant antiepileptic effects. These findings underscore the importance of structural design in developing new anticonvulsant drugs (Rajak et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-8-9-14(2)16(12-13)18-21-22-19(24-18)20-17(23)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUVECSLKHQOPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)